molecular formula C22H26ClN3O5S2 B2605842 N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216448-34-8

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2605842
CAS No.: 1216448-34-8
M. Wt: 512.04
InChI Key: BSCKFEQPLXUZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound featuring a methoxy-substituted benzothiazole core linked to a 4-(methylsulfonyl)benzamide moiety. The inclusion of a morpholinoethyl group enhances solubility and bioavailability, while the hydrochloride salt improves crystallinity and stability. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors targeting neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE-1), as observed in related benzothiazole derivatives . Its synthesis typically involves coupling reactions between functionalized benzothiazole amines and activated carboxylic acid derivatives, followed by salt formation .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2.ClH/c1-29-17-5-8-20-19(15-17)23-22(31-20)25(10-9-24-11-13-30-14-12-24)21(26)16-3-6-18(7-4-16)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCKFEQPLXUZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with methoxybenzoic acid under acidic conditions. The resulting benzothiazole intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

The next step involves the introduction of the morpholinoethyl group through a nucleophilic substitution reaction. This is typically carried out by reacting the sulfonylated benzothiazole intermediate with 2-chloroethylmorpholine in the presence of a suitable solvent like dichloromethane. Finally, the benzamide moiety is introduced by reacting the intermediate with benzoyl chloride under basic conditions to yield the final product, which is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, which is known for its biological activity.
  • A methylsulfonyl group that enhances solubility and bioavailability.
  • A morpholinoethyl substituent that may influence pharmacokinetics.

The molecular formula is C22H26N3O4SC_{22}H_{26}N_3O_4S with a molecular weight of approximately 470 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study highlighted the antibacterial efficacy of hybrid compounds combining thiazole and sulfonamide groups, demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial cell division by targeting essential enzymes like dihydropteroate synthase (DHPS) .

Anticancer Properties

The benzothiazole moiety in this compound is also associated with anticancer activity. Research has shown that similar compounds can interact with biological targets such as tubulin and DNA, leading to cell cycle arrest and apoptosis in cancer cells . For example, studies on benzothiazole derivatives have reported selective inhibition of cancer cell lines, indicating their potential as chemotherapeutic agents.

A comparative analysis of various benzothiazole derivatives revealed that modifications in the structure significantly affect their anticancer efficacy, suggesting that this compound could be a promising candidate for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. The presence of specific functional groups—such as the methoxy group—enhances solubility and facilitates better interaction with biological targets.

CompoundStructural FeaturesBiological Activity
This compoundBenzothiazole moiety, methylsulfonyl groupAntimicrobial, anticancer
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamideSimilar benzothiazole coreAnticancer
6-Methoxybenzothiazole derivativesVarious substitutions on thiazole ringDiverse biological activities

Case Studies

  • Antibacterial Efficacy : A recent study synthesized a series of thiazole derivatives that were tested against multiple bacterial strains. The results indicated that some compounds exhibited significant zones of inhibition, particularly when used in conjunction with cell-penetrating peptides .
  • Anticancer Activity : In vitro studies on similar benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications can lead to enhanced bioavailability and reduced toxicity profiles, making them suitable for further clinical trials .

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, potentially inhibiting the replication of cancer cells. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. Additionally, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Notable Functional Groups Biological Activity
Target Compound Benzothiazole 5-Methoxy, 4-(methylsulfonyl), morpholinoethyl, HCl N/A (hydrochloride) Methoxy (electron-donating), methylsulfonyl (electron-withdrawing), morpholine (solubility-enhancing) Potential AChE/BACE-1 inhibition
Compound 51 () Benzamide-triazine 3-Fluorophenyl, benzylthio, sulfamoyl 266–268 Fluorophenyl (lipophilic), sulfamoyl (polar) Not specified
Compound 53 () Benzamide-triazine 4-Methoxyphenyl, benzylthio, sulfamoyl 255–258 Methoxyphenyl (electron-donating) Not specified
Nitazoxanide Derivative () Benzamide-thiazole 5-Chloro, 2,4-difluorophenyl N/A Chloro, difluorophenyl (electron-withdrawing) PFOR enzyme inhibition
4i () Benzothiazole 5-Methoxy, 4-ethylpiperazine 177.2 Ethylpiperazine (solubility-enhancing) AChE inhibition (IC₅₀: 1.2 µM)

Key Observations:

The methylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with sulfamoyl groups in compounds, which may alter metabolic stability and target affinity . The morpholinoethyl group in the target compound provides superior aqueous solubility compared to lipophilic substituents like benzylthio () or trifluoromethylphenyl () .

Nitazoxanide derivatives () inhibit PFOR enzymes via amide conjugation, a mechanism that may extend to the target compound’s methylsulfonyl-benzamide moiety .

Key Observations:

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), a method also used in for benzamide derivatives, ensuring efficient amide bond formation .
  • Ethanol reflux purification () contrasts with methanol recrystallization (), highlighting solvent choice impacts on purity and crystal morphology .

Spectral and Analytical Data

Table 3: Spectral Comparisons

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound ~1250 (S=O), ~1680 (C=O) 7.8–8.2 (aromatic), 3.6–4.0 (morpholine) 165–170 (C=O), 55–60 (morpholine)
Compound 51 () 1243–1258 (C=S), 1663–1682 (C=O) Not specified Not specified
Triazole Derivatives () 1247–1255 (C=S), 3278–3414 (N-H) 6.8–7.5 (aromatic), 2.3–2.5 (CH₃) 120–130 (C=S), 140–150 (C-N)

Key Observations:

  • The target compound’s methylsulfonyl group is confirmed by strong S=O stretching at ~1250 cm⁻¹, absent in sulfamoyl-containing compounds () .
  • Morpholine protons (δ 3.6–4.0 ppm) in the target compound’s ¹H-NMR distinguish it from piperazine analogs (e.g., 4i in ) .

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Core Structure : The compound features a benzothiazole moiety, a methylsulfonyl group, and a morpholinoethyl substituent, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within bacterial and cancer cells. The key mechanisms include:

  • Inhibition of Dihydropteroate Synthase (DHPS) : Similar compounds have been shown to inhibit DHPS, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial growth and division .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through pathways involving p53 activation, which is crucial for regulating the cell cycle and promoting programmed cell death.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Name Concentration (mM) Zone of Inhibition (mm)
E. coli810
S. aureus7.59
B. subtilis78
S. epidermidis67

In this study, the derivative displayed potent antibacterial activity with a minimum inhibitory concentration (MIC) of approximately 3.9 µg/mL against multiple strains .

Anticancer Activity

In vitro studies have shown that benzothiazole derivatives possess anticancer properties, particularly against specific human tumor cell lines. The mechanism often involves the activation of apoptotic pathways, leading to the selective killing of cancer cells while sparing normal cells.

Case Studies

Case Study 1 : A recent investigation into the antibacterial effects of thiazole derivatives found that compounds with similar structures exhibited significant activity against resistant strains of bacteria. These findings suggest potential applications in treating infections caused by antibiotic-resistant pathogens .

Case Study 2 : Research focusing on the anticancer potential of benzothiazole derivatives revealed that certain compounds could effectively induce apoptosis in breast cancer cell lines through mitochondrial pathways. This highlights the therapeutic promise of such derivatives in oncology.

Q & A

Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Adjust solvent systems (e.g., ethanol for crystallization or acetonitrile for intermediates) and stoichiometric ratios of reactants. For example, using pyridine as a base in coupling reactions can enhance amide bond formation efficiency .
  • Purification Techniques : Employ column chromatography (e.g., silica gel) for intermediates and recrystallization (ethanol or methanol) for final products. TLC (Rf values 0.43–0.78) should guide solvent selection for purification .
  • Catalyst Selection : Consider phase-transfer catalysts like tetrabutylammonium bromide for thioether bond formation, which improves reaction rates .

Basic Question: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and coupling constants (e.g., methoxy groups at δ 3.8–4.0 ppm, morpholinoethyl protons at δ 2.4–3.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight accuracy (e.g., ±0.001 Da) to rule out byproducts .
  • TLC Monitoring : Track reaction progress with Rf values (e.g., 0.75–0.78 in ethyl acetate/hexane systems) to ensure intermediate purity .

Advanced Question: How can computational methods enhance reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways, such as energy barriers for amide bond formation or sulfonylation .
  • Information Science Integration : Apply machine learning to analyze experimental datasets (e.g., reaction yields vs. solvent polarity) to identify optimal conditions .
  • Molecular Dynamics Simulations : Model solvent effects on crystallization behavior to improve purification strategies .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Bioassays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation, 10 µM concentration) .
  • Statistical Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
  • Structural Validation : Cross-check compound identity via 1H^1H NMR and HRMS to rule out batch-to-batch variability .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .
  • First Aid Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .
  • Waste Disposal : Neutralize acidic or basic byproducts before disposal in designated chemical waste containers .

Advanced Question: How to design experiments studying enzyme interactions (e.g., PFOR inhibition)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding poses between the compound’s benzamide moiety and PFOR’s active site (e.g., hydrogen bonding with Arg residues) .
  • Competitive Inhibition Assays : Measure IC50 values using purified PFOR enzyme and varying substrate (pyruvate) concentrations .
  • Crystallography : Co-crystallize the compound with PFOR to resolve intermolecular interactions (e.g., N—H⋯N hydrogen bonds) at ≤2.0 Å resolution .

Advanced Question: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy or morpholinoethyl groups and compare IC50 values in target assays .
  • Free-Wilson Analysis : Quantify contributions of specific substituents (e.g., methylsulfonyl group) to activity using regression models .
  • 3D-QSAR : Develop CoMFA or CoMSIA models to map electrostatic/hydrophobic fields influencing activity .

Basic Question: What solubility and stability challenges arise during formulation?

Methodological Answer:

  • Solubility Profiling : Test in PBS (pH 7.4), DMSO, and ethanol. For low solubility (<1 mg/mL), use cyclodextrin complexes or PEG-based formulations .
  • Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify hydrolysis-prone groups (e.g., morpholinoethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.